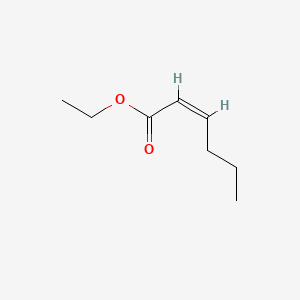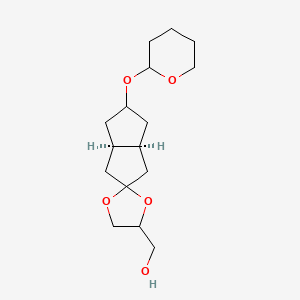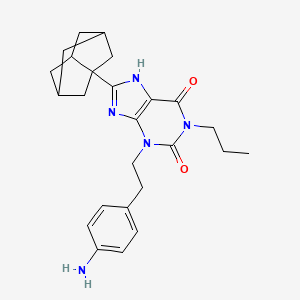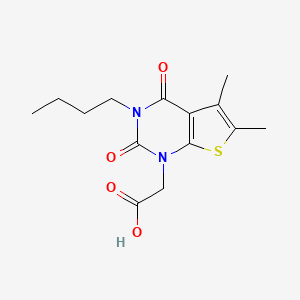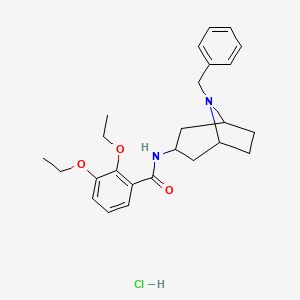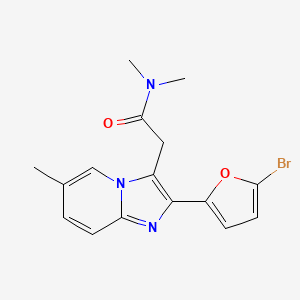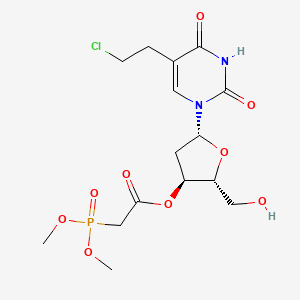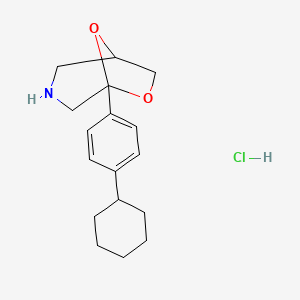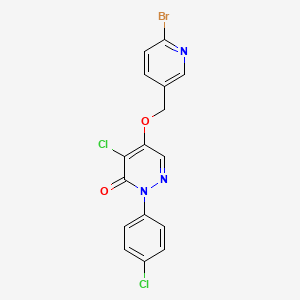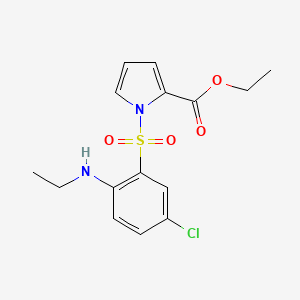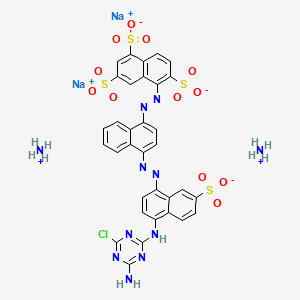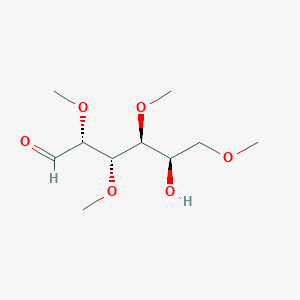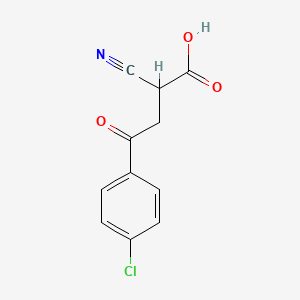
2-Cyano-3-(p-chlorobenzoyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(p-chlorobenzoyl)propionic acid is an organic compound characterized by the presence of a cyano group, a chlorobenzoyl group, and a propionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(p-chlorobenzoyl)propionic acid typically involves the reaction of p-chlorobenzoyl chloride with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Cyano-3-(p-chlorobenzoyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction pathway and conditions employed.
科学的研究の応用
2-Cyano-3-(p-chlorobenzoyl)propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Cyano-3-(p-chlorobenzoyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the chlorobenzoyl group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
3-Phenoxybenzoic acid derivatives: These compounds share structural similarities and exhibit various biological activities, including enzyme inhibition and receptor modulation.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-Cyano-3-(p-chlorobenzoyl)propionic acid is unique due to the presence of both a cyano group and a chlorobenzoyl group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
CAS番号 |
124500-02-3 |
|---|---|
分子式 |
C11H8ClNO3 |
分子量 |
237.64 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-cyano-4-oxobutanoic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-9-3-1-7(2-4-9)10(14)5-8(6-13)11(15)16/h1-4,8H,5H2,(H,15,16) |
InChIキー |
WFMLJUZCCNCWEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CC(C#N)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


